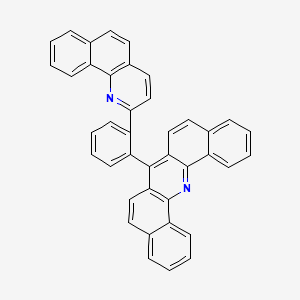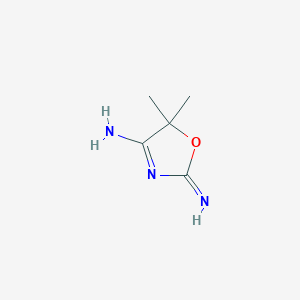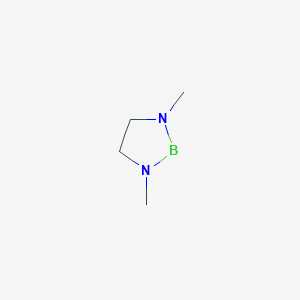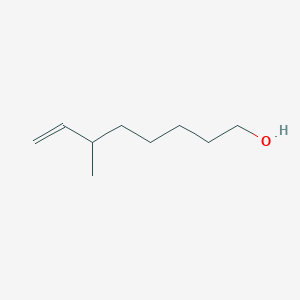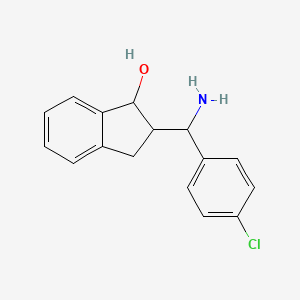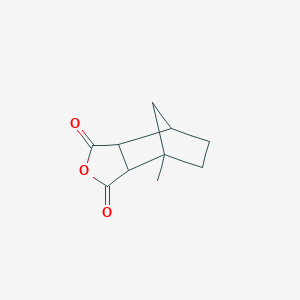
2-Cyclopentyl-1,3,2-benzodioxaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-1,3,2-benzodioxaborole is an organoboron compound with the molecular formula C11H13BO2 It is characterized by a benzodioxaborole core structure substituted with a cyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1,3,2-benzodioxaborole typically involves the reaction of cyclopentylboronic acid with catechol under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as toluene, and the mixture is heated to facilitate the formation of the benzodioxaborole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopentyl-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include boronic acids, borate esters, alcohols, and substituted benzodioxaboroles.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to investigate its role in drug development, particularly in designing boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which 2-Cyclopentyl-1,3,2-benzodioxaborole exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom facilitates the transmetalation step, where it transfers an organic group to a palladium catalyst. In biological systems, the boron atom can interact with biomolecules, potentially disrupting cellular processes or enhancing therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Phenyl-1,3,2-benzodioxaborole
- 2-Methyl-1,3,2-benzodioxaborole
- 2-Octyl-1,3,2-benzodioxaborole
Comparison: 2-Cyclopentyl-1,3,2-benzodioxaborole is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications, such as in sterically demanding catalytic reactions or in the design of boron-containing drugs with enhanced stability and bioavailability.
Eigenschaften
CAS-Nummer |
32999-14-7 |
|---|---|
Molekularformel |
C11H13BO2 |
Molekulargewicht |
188.03 g/mol |
IUPAC-Name |
2-cyclopentyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C11H13BO2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2 |
InChI-Schlüssel |
ZGSKXTVUXICLKU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=CC=CC=C2O1)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


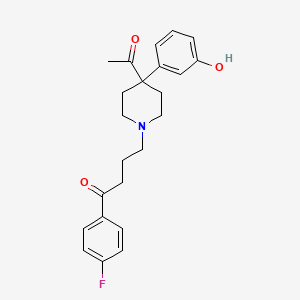
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
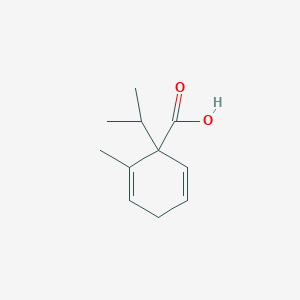
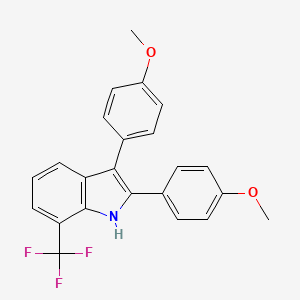


![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)

